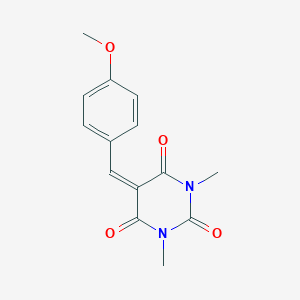
5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid derivative, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative is not fully understood, but it is believed to act as a nucleophile in organic reactions. It can undergo various reactions such as Michael addition, aldol condensation, and Mannich reaction. In MOF synthesis, it acts as a bridging ligand between metal ions and organic ligands, forming a porous structure.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative. However, it has been reported to exhibit low toxicity and biocompatibility, making it a promising candidate for biomedical applications.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative in lab experiments is its ease of synthesis and purification. It is also stable under ambient conditions, making it easy to handle. However, its low solubility in water can be a limitation in certain experiments.
Future Directions
There are numerous future directions for the research on 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative. Some potential areas of study include:
1. Developing new synthetic routes for the compound
2. Investigating its potential as a drug candidate for various diseases
3. Studying its properties as a building block for the synthesis of complex molecules
4. Exploring its applications in materials science, particularly in the synthesis of MOFs and other porous materials
5. Investigating its potential as a catalyst for organic reactions.
Conclusion
In conclusion, 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative is a versatile compound that has potential applications in various fields of science. Its ease of synthesis, low toxicity, and biocompatibility make it an attractive candidate for biomedical applications. Further research is needed to fully understand its mechanism of action and explore its potential in different areas of science.
Synthesis Methods
5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative can be synthesized through a simple one-pot reaction using 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid, an aldehyde, and a base. The reaction yields a yellow crystalline powder that can be purified through recrystallization. The synthesis method is relatively easy and cost-effective, making it an attractive option for researchers.
Scientific Research Applications
5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative has been extensively studied for its potential applications in various fields of science. In organic chemistry, it has been used as a versatile building block for the synthesis of complex molecules. In materials science, it has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases.
properties
CAS RN |
57270-82-3 |
|---|---|
Product Name |
5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione |
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14N2O4/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-8H,1-3H3 |
InChI Key |
UUDHIMNNYIEZJE-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)C(=O)N(C1=O)C |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)C(=O)N(C1=O)C |
Other CAS RN |
57270-82-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



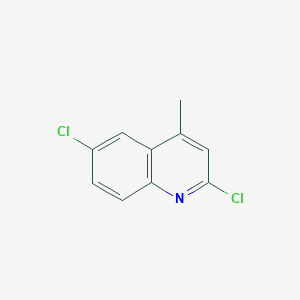
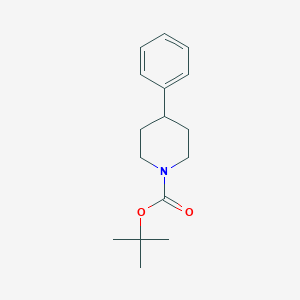
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
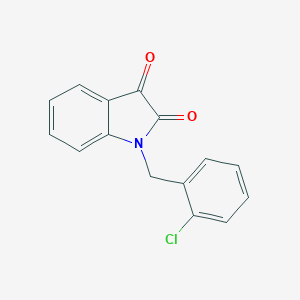
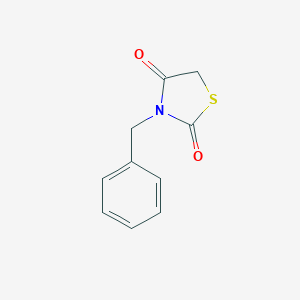
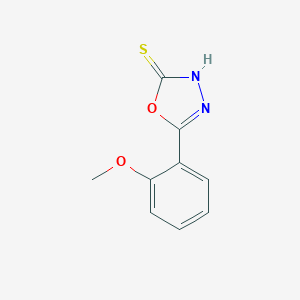
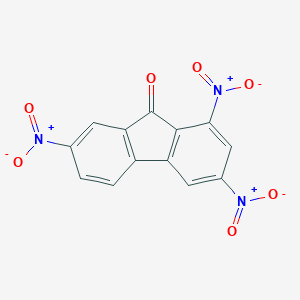
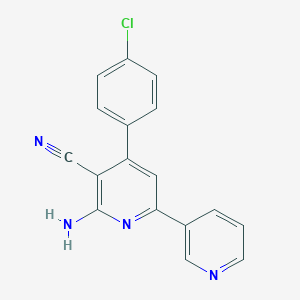
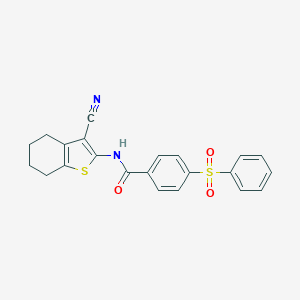
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
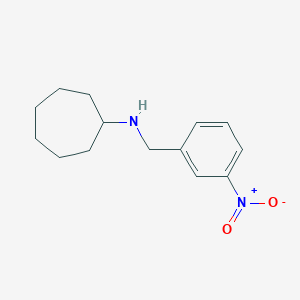
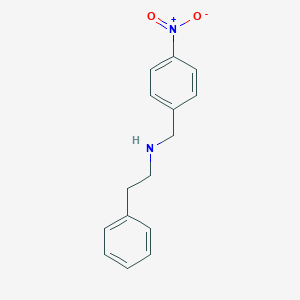
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)